N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide
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Overview
Description
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with ethoxy and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the furan ring. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Oxo-2,5-dihydrofuran-2-acetate: Shares a similar furan ring structure but differs in functional groups.
Ethyl 2-ethoxy-4-oxo-4,5-dihydro-3-furancarboxylate: Another furan derivative with ethoxy and carboxylate groups.
Uniqueness
N-((2-Ethoxy-5-oxo-2,5-dihydrofuran-2-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
112148-17-1 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
N-[(2-ethoxy-5-oxofuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H13NO4/c1-3-13-9(6-10-7(2)11)5-4-8(12)14-9/h4-5H,3,6H2,1-2H3,(H,10,11) |
InChI Key |
ILBPOVPTBYPSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C=CC(=O)O1)CNC(=O)C |
Origin of Product |
United States |
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